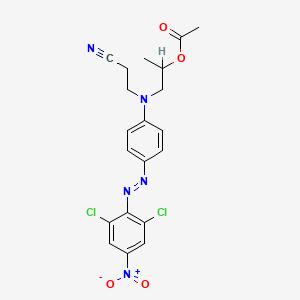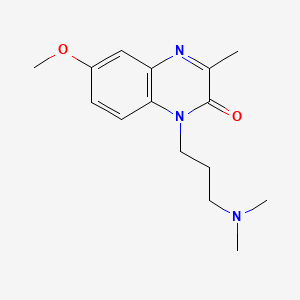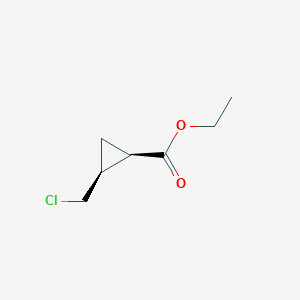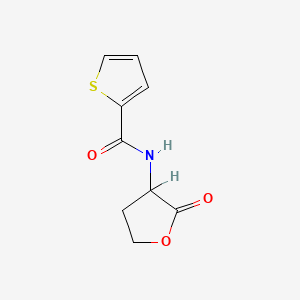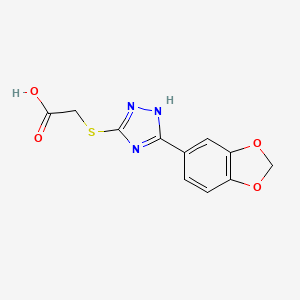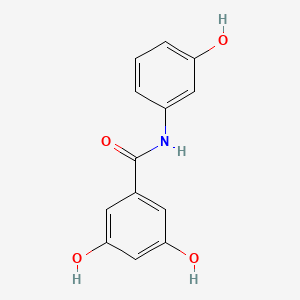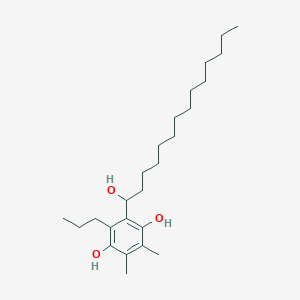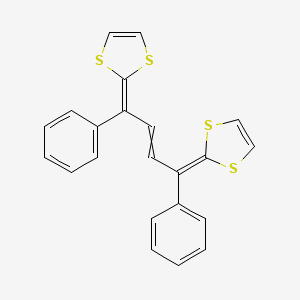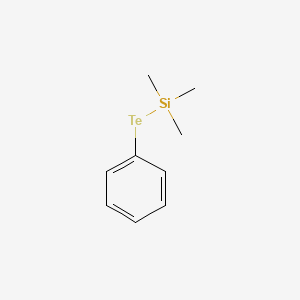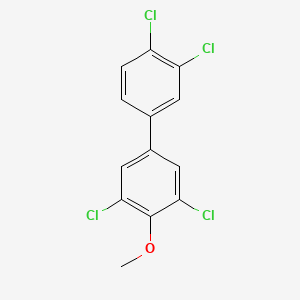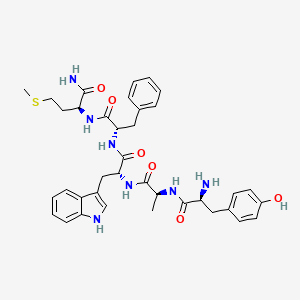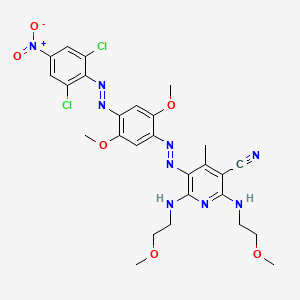![molecular formula C20H36OSn B14441041 Tributyl[(4-methoxyphenyl)methyl]stannane CAS No. 74260-40-5](/img/structure/B14441041.png)
Tributyl[(4-methoxyphenyl)methyl]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl[(4-methoxyphenyl)methyl]stannane is an organotin compound with the molecular formula C20H36OSn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one (4-methoxyphenyl)methyl group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[(4-methoxyphenyl)methyl]stannane typically involves the reaction of 4-bromoanisole with magnesium turnings in tetrahydrofuran to form a Grignard reagent. This intermediate is then reacted with tributyltin chloride to yield the desired stannane compound .
-
Formation of Grignard Reagent
Reactants: 4-bromoanisole, magnesium turnings
Solvent: Tetrahydrofuran
Conditions: Reflux temperature, nitrogen atmosphere
-
Reaction with Tributyltin Chloride
Reactants: Grignard reagent, tributyltin chloride
Conditions: Reflux for 12 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate safety and environmental controls due to the toxicity of organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl[(4-methoxyphenyl)methyl]stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The tin-carbon bonds can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different organotin oxides.
Coupling Reactions: It can participate in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids.
Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Formation of new organotin compounds with different substituents.
Oxidation Reactions: Formation of organotin oxides.
Coupling Reactions: Formation of biaryl or other coupled products.
Aplicaciones Científicas De Investigación
Tributyl[(4-methoxyphenyl)methyl]stannane is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the Stille coupling reaction to form carbon-carbon bonds.
Material Science: It is used in the synthesis of organotin polymers and materials with unique properties.
Biological Studies: It is studied for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of tributyl[(4-methoxyphenyl)methyl]stannane involves its ability to form stable carbon-tin bonds, which can be selectively broken and reformed in various chemical reactions. The tin atom can coordinate with different ligands, facilitating various catalytic and synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Tributyl[(methoxymethoxy)methyl]stannane: Similar structure with a methoxymethoxy group instead of a (4-methoxyphenyl)methyl group.
Tributyl[(4-chlorophenyl)methyl]stannane: Similar structure with a 4-chlorophenyl group instead of a 4-methoxyphenyl group.
Tributyl[(4-fluorophenyl)methyl]stannane: Similar structure with a 4-fluorophenyl group instead of a 4-methoxyphenyl group.
Uniqueness
Tributyl[(4-methoxyphenyl)methyl]stannane is unique due to the presence of the 4-methoxyphenyl group, which imparts specific electronic and steric properties that influence its reactivity and applications in organic synthesis and material science.
Propiedades
Número CAS |
74260-40-5 |
|---|---|
Fórmula molecular |
C20H36OSn |
Peso molecular |
411.2 g/mol |
Nombre IUPAC |
tributyl-[(4-methoxyphenyl)methyl]stannane |
InChI |
InChI=1S/C8H9O.3C4H9.Sn/c1-7-3-5-8(9-2)6-4-7;3*1-3-4-2;/h3-6H,1H2,2H3;3*1,3-4H2,2H3; |
Clave InChI |
DETZMKRSLGLLHG-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)
